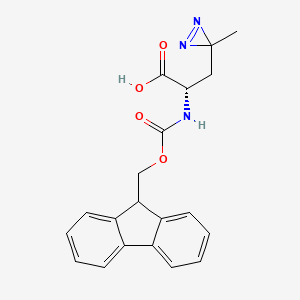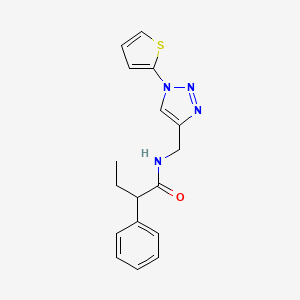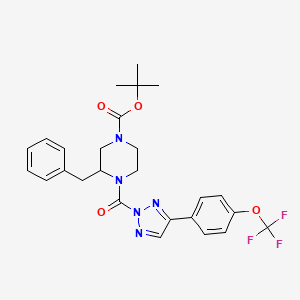
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide, commonly known as PAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAC belongs to the family of xanthene derivatives and has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
Mechanism of Action
PAC exerts its pharmacological effects through the modulation of various signaling pathways. In cancer cells, PAC has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the suppression of cancer cell growth and induction of apoptosis. PAC has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. Furthermore, PAC has been shown to modulate the activity of ion channels, including TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
PAC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, PAC has been found to induce cell cycle arrest and apoptosis, leading to the suppression of cancer cell growth. PAC has also been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis. In addition, PAC has been found to possess anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of chronic pain and inflammation. PAC has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using PAC in lab experiments is its high purity, which ensures reproducibility and accuracy of the results. PAC is also relatively stable, making it suitable for long-term storage and use. However, one of the limitations of using PAC is its high cost, which may limit its use in large-scale experiments. Additionally, the solubility of PAC in water is relatively low, which may limit its use in aqueous-based experiments.
Future Directions
There are several future directions for the research on PAC. Firstly, further studies are needed to elucidate the mechanism of action of PAC in cancer cells and other diseases. Secondly, the potential use of PAC in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy. Thirdly, the development of more efficient and cost-effective synthesis methods for PAC is needed to facilitate its use in large-scale experiments. Finally, the potential use of PAC in clinical trials should be investigated to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, PAC is a chemical compound that has shown promising potential in various fields of medicine, including cancer research, neurology, and immunology. PAC possesses various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. PAC exerts its pharmacological effects through the modulation of various signaling pathways, and its use in lab experiments has several advantages and limitations. Further research is needed to explore the potential therapeutic applications of PAC and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of PAC involves the condensation reaction between 4-piperidone hydrochloride and 2-phenoxyacetic acid, followed by the reaction with xanthene-9-carboxylic acid. The final product is obtained through a purification process using chromatography techniques. This synthesis method has been optimized to produce high yields of PAC with high purity.
Scientific Research Applications
PAC has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. In cancer research, PAC has been shown to exhibit anti-cancer activity through the inhibition of cancer cell growth and induction of apoptosis. PAC has also been found to possess anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, PAC has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c31-26(19-33-21-8-2-1-3-9-21)30-16-14-20(15-17-30)18-29-28(32)27-22-10-4-6-12-24(22)34-25-13-7-5-11-23(25)27/h1-13,20,27H,14-19H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEIMHDGTBPSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2471338.png)
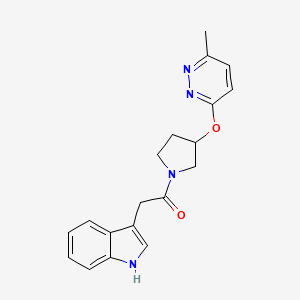
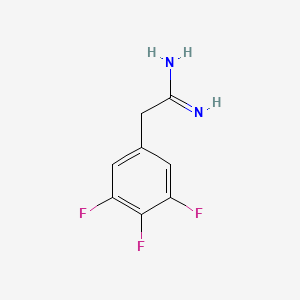
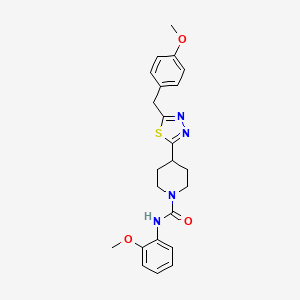
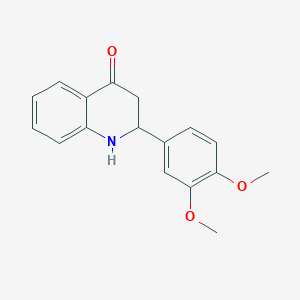




![N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2471352.png)
